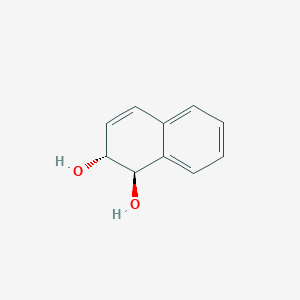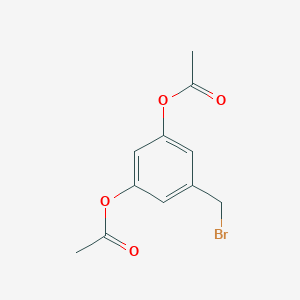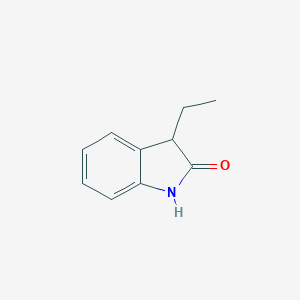
3-Ethylindolin-2-one
Vue d'ensemble
Description
3-Ethylindolin-2-one is a heterocyclic organic compound that belongs to the indole family. It is a yellowish-brown crystalline solid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mécanisme D'action
Target of Action
3-Ethylindolin-2-one, like other indolin-2-one derivatives, primarily targets antioxidant mechanisms . These compounds have been found to have high antioxidant activity, which is crucial in neutralizing harmful free radicals in the body .
Mode of Action
The mode of action of this compound involves its interaction with antioxidant mechanisms. The compound’s electron-donating substituents increase the proton affinity, which is a key factor in its antioxidant activity . The compound’s interaction with these targets results in a decrease in the bond dissociation enthalpy and ionization potential, further enhancing its antioxidant activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the body’s antioxidant mechanisms . By interacting with these pathways, this compound can effectively neutralize free radicals, thereby preventing oxidative stress and associated damage to cells and tissues .
Result of Action
The primary result of this compound’s action is its potent antioxidant activity. By neutralizing harmful free radicals, it helps prevent oxidative stress and associated cellular damage . This can have a protective effect against various diseases associated with oxidative stress, such as cardiovascular disease, neurodegenerative disease, and aging .
Analyse Biochimique
Biochemical Properties
3-Ethylindolin-2-one, as an indole derivative, may interact with multiple receptors, contributing to its potential therapeutic applications
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its structural similarity to other indole derivatives, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylindolin-2-one can be achieved through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields 3-substituted-3-hydroxyindolin-2-ones, which can be further treated with an inorganic base at high temperature to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation is a common method used for indole derivatives, including this compound.
Reduction: Reductive amination reactions using aqueous titanium(III) chloride solution can be employed.
Substitution: Multicomponent reactions involving indoles are frequently used to introduce various substituents.
Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which exhibit diverse biological properties.
Applications De Recherche Scientifique
3-Ethylindolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being explored for its potential as an antitumor agent, particularly in inhibiting receptor tyrosine kinases involved in tumor angiogenesis.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with diverse biological applications.
3-Substituted-3-hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit various biological properties.
Uniqueness: 3-Ethylindolin-2-one is unique due to its specific substitution at the C-3 position, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
3-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNYSQCMZUVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324172 | |
| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15379-45-0 | |
| Record name | 15379-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data was used to characterize 3-ethylindolin-2-one?
A1: The researchers primarily utilized Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) to determine the structure of this compound []. NMR provides information about the connectivity and environment of atoms within a molecule, while HR ESI-MS gives an accurate mass measurement, aiding in the determination of the compound's molecular formula.
Q2: Was the this compound isolated as a single stereoisomer?
A2: No, the investigation using chiroptical methods revealed that the isolated this compound was a racemic mixture []. This means it contained both possible enantiomers in equal amounts. Further research might explore the separation of these enantiomers and investigate if any differences in biological activity exist between them.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


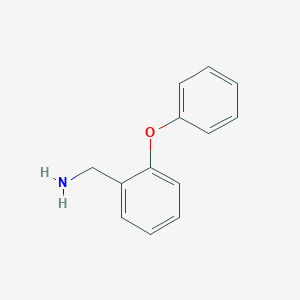
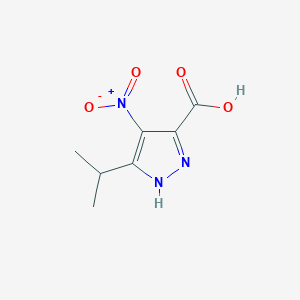
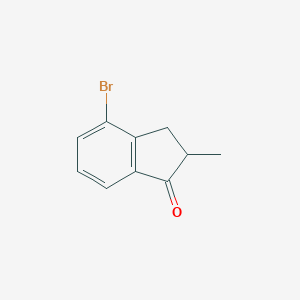
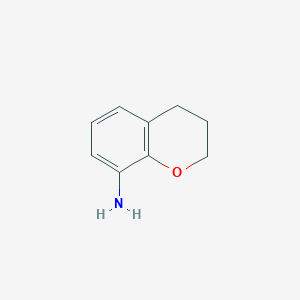
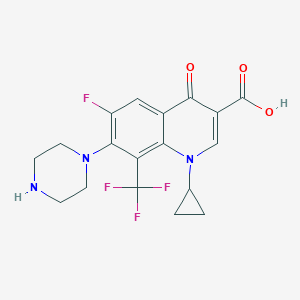
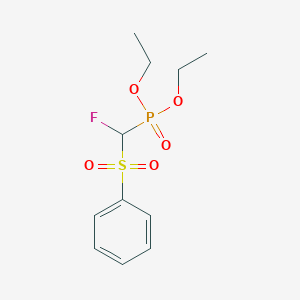
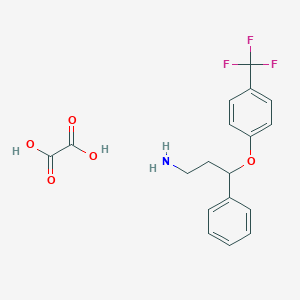
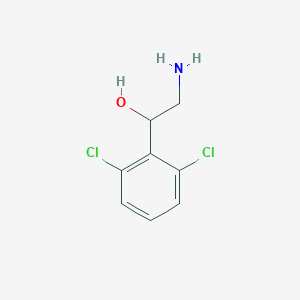
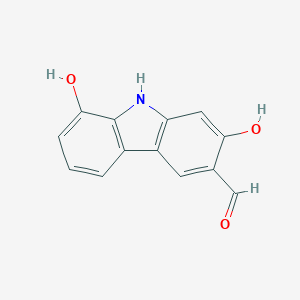
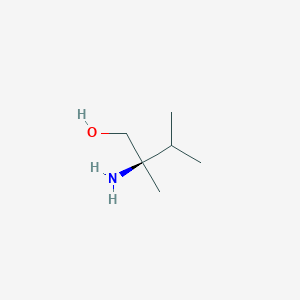
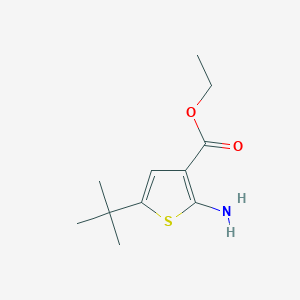
![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
